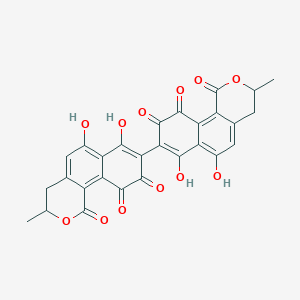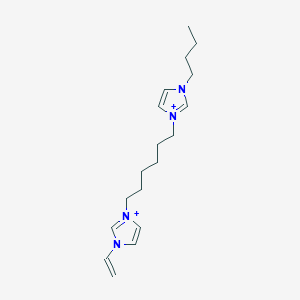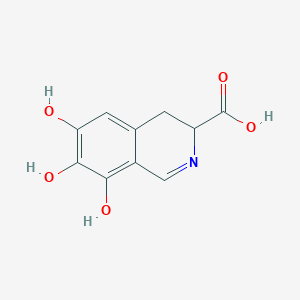
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid ring.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps, including acylation, cyclization, and hydrolysis. One method starts with trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. These undergo acylation, cyclization, and hydrolysis to yield the desired product . The process is relatively straightforward and suitable for industrial production due to the availability and cost-effectiveness of the raw materials.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
5-Fluoro-6-(trifluoromethyl)nicotinic acid: This compound has a fluorine atom at the 5-position instead of a cyclopropoxy group.
6-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropoxy group, making it less complex.
The presence of the cyclopropoxy group in this compound provides unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C10H8F3NO3 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-14-8)9(15)16/h3-4,6H,1-2H2,(H,15,16) |
Clé InChI |
XAHMYDHOLFWXLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)

![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)







![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)


